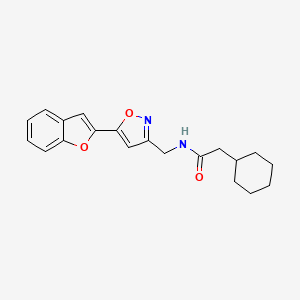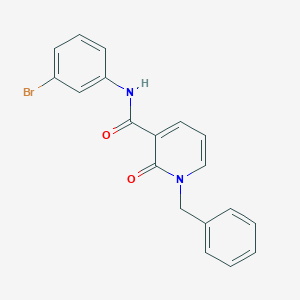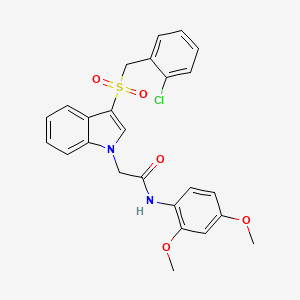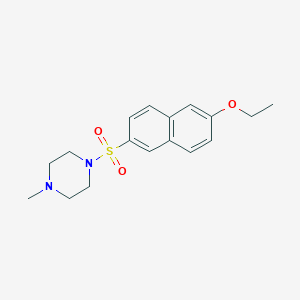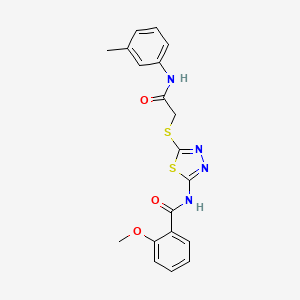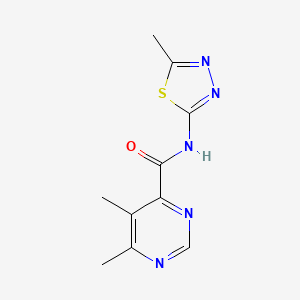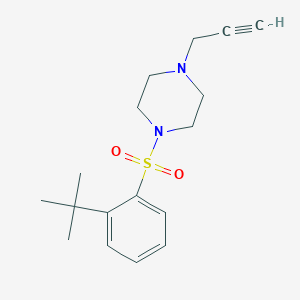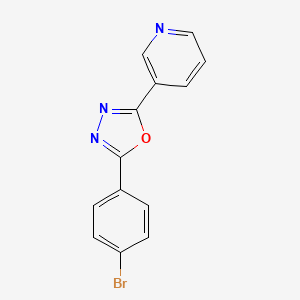
2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole” were not found, there are general methods for synthesizing similar compounds. For instance, the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid involves selective bromination of 2-methyl-2-phenylpropanoic acid . Another method involves the reaction of 4-bromoaniline with 2,4-pentanedione in ethanol .科学的研究の応用
Anticancer Potential
Research has explored the potential of oxadiazole derivatives as anticancer agents. One study focused on the synthesis and evaluation of a series of 1,3,4-oxadiazoles, highlighting their promising anticancer activities. The structural analysis of these compounds indicated the importance of the oxadiazole ring and its substituents in determining biological activity, demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (OLEDs), offering improvements in device efficiency and performance. Studies have synthesized various oxadiazole compounds, demonstrating their effectiveness as electron-transporting materials with excellent external quantum efficiencies and reduced driving voltages. These materials contribute significantly to the advancement of OLED technology, providing insights into the relationships between molecular structure and photophysical properties (Shih et al., 2015).
Oxygen Sensing and Photophysical Properties
The synthesis of oxadiazole-based compounds and their corresponding Re(I) complexes has opened new avenues for oxygen sensing applications. These studies have highlighted the compounds' sensitivity towards oxygen, with certain Re(I) complexes displaying notable oxygen-sensing performance. The presence of a heavy atom like bromine in the ligand structure has been found to significantly enhance the photophysical properties of these complexes, indicating their potential in developing advanced oxygen-sensing materials (Pu et al., 2013).
Insecticidal Activity
Research into oxadiazole derivatives has also extended to their insecticidal properties. Synthesis of anthranilic diamides analogs containing oxadiazole rings has demonstrated effective larvicidal activities against various pests. These findings suggest that the structure-activity relationship (SAR) of oxadiazole derivatives can be optimized for enhanced insecticidal efficacy, providing a foundation for the development of new agricultural chemicals (Li et al., 2013).
特性
IUPAC Name |
2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUAIXZGXPOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320239 |
Source


|
| Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
327049-76-3 |
Source


|
| Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

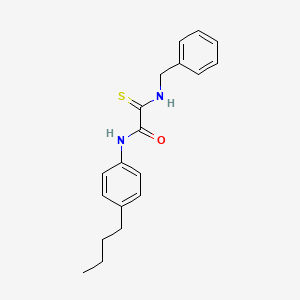
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)

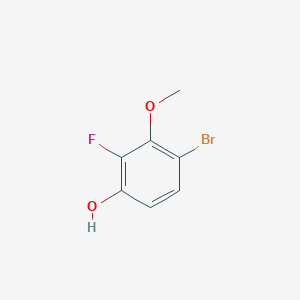
![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)
